

# Application Notes and Protocols: 4-Methyl-3-(3-nitrobenzoyl)pyridine in Organic Synthesis

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## Compound of Interest

Compound Name: 4-Methyl-3-(3-nitrobenzoyl)pyridine

Cat. No.: B1319671

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These application notes provide a comprehensive overview of the use of **4-Methyl-3-(3-nitrobenzoyl)pyridine** as a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document includes its synthesis via Friedel-Crafts acylation and its subsequent transformation into an amino derivative, a crucial step in the synthesis of various bioactive molecules.

## Introduction

**4-Methyl-3-(3-nitrobenzoyl)pyridine** is a ketone and pyridine derivative that serves as a valuable building block in medicinal chemistry.[1][2] Its structural features, including a reactive keto group and a nitro group that can be readily reduced to an amine, make it a versatile precursor for the synthesis of complex heterocyclic compounds. Notably, derivatives of this intermediate are relevant in the synthesis of kinase inhibitors and are found as impurities in active pharmaceutical ingredients like Dabigatran. The ability to introduce a substituted benzoyl group onto a pyridine ring is a key step in the construction of molecules with potential therapeutic applications.[3]

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Methyl-3-(3-nitrobenzoyl)pyridine** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Methyl-3-(3-nitrobenzoyl)pyridine**

Property	Value	Reference
CAS Number	1187168-01-9	[4]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	242.234 g/mol	[4]
Purity	Typically ≥97.0%	[4]
InChI Key	HVABZPWEWFLDEJ-UHFFFAOYSA-N	[4]

## Experimental Protocols

### Protocol 1: Synthesis of 4-Methyl-3-(3-nitrobenzoyl)pyridine via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine** based on the principles of the Friedel-Crafts acylation reaction.[5][6][7] This reaction involves the acylation of 4-methylpyridine with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

Materials:

- 4-Methylpyridine
- 3-Nitrobenzoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
- Slowly add 3-nitrobenzoyl chloride (1.0 eq) to the suspension.
- After the addition is complete, add 4-methylpyridine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Once the addition of 4-methylpyridine is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to afford **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Expected Yield: Yields for Friedel-Crafts acylations can vary widely depending on the specific substrates and reaction conditions.

Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. 3-Nitrobenzoyl chloride is a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

## Protocol 2: Reduction of 4-Methyl-3-(3-nitrobenzoyl)pyridine to 3-(3-Aminobenzoyl)-4-methylpyridine

This protocol details the reduction of the nitro group of **4-Methyl-3-(3-nitrobenzoyl)pyridine** to an amine, a common transformation in the synthesis of pharmaceutical intermediates. The procedure is adapted from a similar reduction of a nitroaromatic compound.<sup>[8][9]</sup>

Materials:

- **4-Methyl-3-(3-nitrobenzoyl)pyridine**
- Raney Nickel (catalyst)
- Tetrahydrofuran (THF)
- Hydrogen gas (H<sub>2</sub>)

- Hydrogenation reactor or similar apparatus
- Filter paper
- Anhydrous sodium sulfate
- Rotary evaporator

#### Procedure:

- In a hydrogenation reactor, add **4-Methyl-3-(3-nitrobenzoyl)pyridine** (1.0 eq) and Raney Nickel (approximately 10% by weight of the starting material) to tetrahydrofuran.
- Seal the reactor and perform three cycles of nitrogen gas substitution to remove air.
- Introduce hydrogen gas into the reactor and stir the reaction mixture.
- Heat the reaction to approximately 60 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and carefully filter it to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of tetrahydrofuran.
- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-(3-Aminobenzoyl)-4-methylpyridine.

#### Quantitative Data:

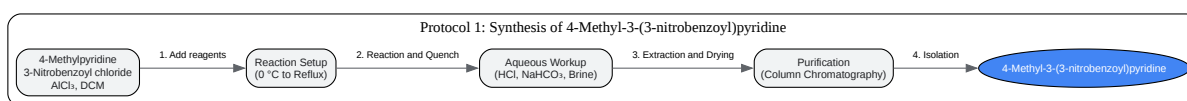
Table 2: Representative Yield for the Reduction of a Structurally Similar Nitroaromatic Compound

Starting Material	Product	Catalyst	Solvent	Temperature	Yield	Reference
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzoylamido)propanoate	Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamidopropanoate	Raney Nickel	THF	60 °C	96%	[8][9]

Safety Precautions: Raney Nickel is pyrophoric and should be handled with care, preferably under a solvent. Hydrogen gas is flammable and explosive; ensure the reaction is carried out in a well-ventilated area with appropriate safety measures.

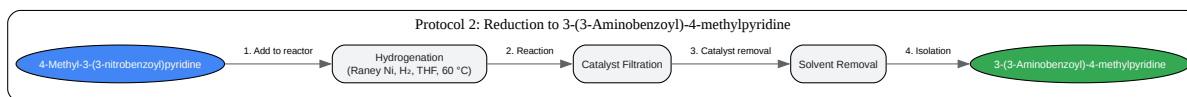
## Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and subsequent reduction of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.



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Caption: Workflow for the synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.



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Caption: Workflow for the reduction of the nitro group.

## Applications in Drug Discovery

The amino derivative obtained from the reduction of **4-Methyl-3-(3-nitrobenzoyl)pyridine** is a key precursor for the synthesis of a wide range of bioactive molecules. The presence of the amino group allows for further functionalization, such as amide bond formation, to build more complex molecular architectures. This strategic positioning of functional groups is crucial in the design of molecules that can interact with biological targets. For instance, similar structures are integral to the development of kinase inhibitors, which are a significant class of therapeutic agents in oncology. The versatility of this intermediate makes it a valuable tool for medicinal chemists in the exploration of new chemical entities with potential therapeutic value.

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